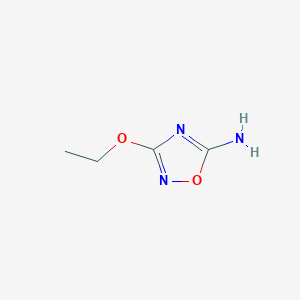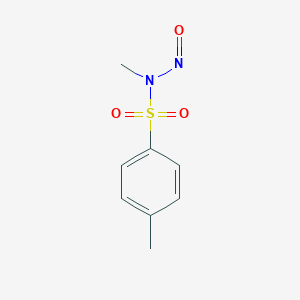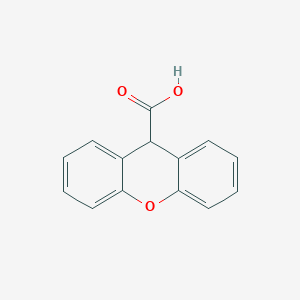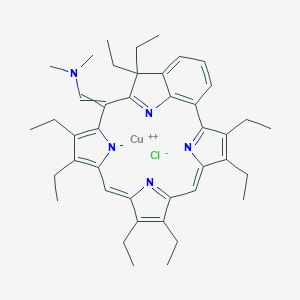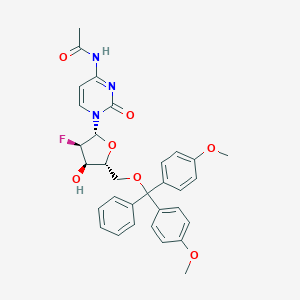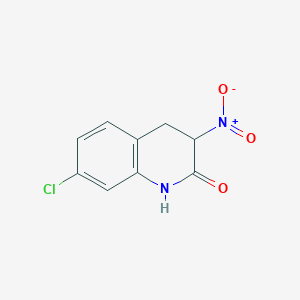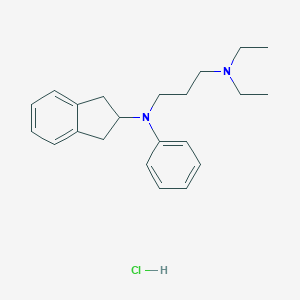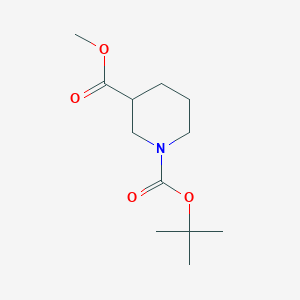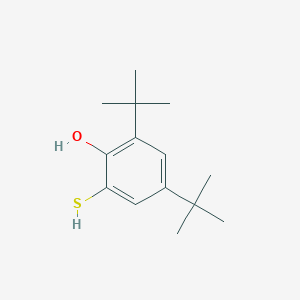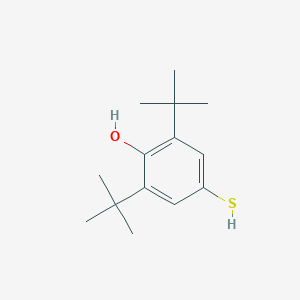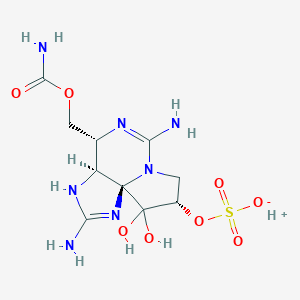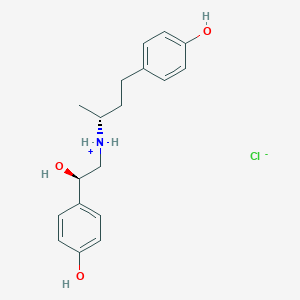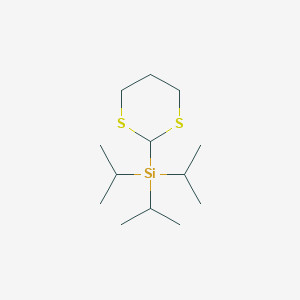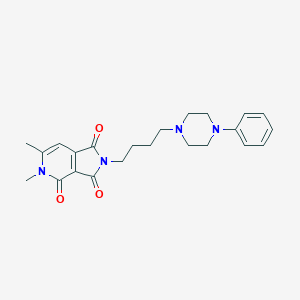
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-, commonly known as Compound A, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
Compound A works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune response. By inhibiting NF-κB, Compound A reduces inflammation and enhances immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
生化和生理效应
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance immune response, and inhibit the growth of cancer cells. In a study conducted on mice, Compound A was found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In another study, Compound A was found to induce apoptosis in cancer cells. These effects suggest that Compound A has potential applications in the treatment of inflammatory diseases and cancer.
实验室实验的优点和局限性
Compound A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential applications in the field of medicine. However, there are also limitations to using Compound A in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the optimal dosage and administration route for Compound A have not been established, which may affect the reproducibility of results.
未来方向
There are several future directions for the study of Compound A. One direction is to further optimize the synthesis method to yield higher purity and higher yield of Compound A. Another direction is to investigate the potential applications of Compound A in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Conclusion
Compound A is a small molecule inhibitor that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Compound A has potential applications in the treatment of inflammatory diseases and cancer, and there are several future directions for the study of this compound. However, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
合成方法
Compound A can be synthesized using various methods, including the reaction of pyrrole-2,3,5-trione with 5,6-dimethyl-1,2,3,4-tetrahydropyridine, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. Another method involves the reaction of 5,6-dimethyl-1,2,3,4-tetrahydropyridine with pyrrole-2,3,5-trione, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. These methods have been optimized to yield high purity and high yield of Compound A.
科学研究应用
Compound A has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, Compound A was found to inhibit the growth of breast cancer cells and reduce tumor size. In another study, Compound A was found to have anti-viral properties against the influenza virus. These studies suggest that Compound A has potential applications in the treatment of cancer and viral infections.
属性
CAS 编号 |
147297-18-5 |
|---|---|
产品名称 |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)- |
分子式 |
C23H28N4O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C23H28N4O3/c1-17-16-19-20(22(29)24(17)2)23(30)27(21(19)28)11-7-6-10-25-12-14-26(15-13-25)18-8-4-3-5-9-18/h3-5,8-9,16H,6-7,10-15H2,1-2H3 |
InChI 键 |
ZZHOCLQXHQAAMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
其他 CAS 编号 |
147297-18-5 |
同义词 |
3,4-dimethyl-8-[4-(4-phenylpiperazin-1-yl)butyl]-3,8-diazabicyclo[4.3. 0]nona-4,10-diene-2,7,9-trione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




